Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Lactate dehydrogenase inhibition Cancer metabolism 2-Thio-6-oxopyrimidine scaffold

Select this compound for its unique 4-amino + methyl benzoate substitution on the 2-thio-6-oxopyrimidine scaffold, distinct from optimized inhibitors like ZHK. Its computed logP (1.1 vs 0.33 for the free acid) and lower H-bond donor count (3) make it ideal for decoupling pyrimidine C4/ester tail SAR contributions and benchmarking cell permeability (PAMPA/Caco-2) against free acid analogs, enabling controlled prodrug design assessments.

Molecular Formula C14H14N4O4S
Molecular Weight 334.35
CAS No. 500202-72-2
Cat. No. B2548661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
CAS500202-72-2
Molecular FormulaC14H14N4O4S
Molecular Weight334.35
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N
InChIInChI=1S/C14H14N4O4S/c1-22-13(21)8-4-2-3-5-9(8)16-12(20)7-23-14-17-10(15)6-11(19)18-14/h2-6H,7H2,1H3,(H,16,20)(H3,15,17,18,19)
InChIKeyCWDDEMWBUZJHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (CAS 500202-72-2): A 2-Thio-6-Oxopyrimidine Scaffold for Targeted Probe & Lead Development


Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (CAS 500202-72-2) is a synthetic small molecule (MW 334.35 g/mol, C₁₄H₁₄N₄O₄S) built on a 2-thio-6-oxo-1,6-dihydropyrimidine core, a privileged scaffold in medicinal chemistry [1]. The compound features a 4-amino-6-hydroxypyrimidine head group, a thioether linker, an acetamide bridge, and a methyl ester-terminated benzoate tail. Its structure places it within a class of pyrimidine derivatives explored for enzyme inhibition, including human lactate dehydrogenase (LDH) and carbonic anhydrase isoforms [1][2]. Publicly reported quantitative bioactivity data for this exact compound remain extremely limited; the available evidence is predominantly class-level inference derived from structurally related 2-thio-6-oxopyrimidine analogs, supported by computed physicochemical descriptors.

Why Generic 2-Thio-6-Oxopyrimidine Analogs Cannot Replace Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate in Structure-Activity Studies


In the 2-thio-6-oxopyrimidine series, minor structural modifications at the pyrimidine 4-position, the thioether linkage, and the terminal ester/acid group profoundly alter target engagement, lipophilicity, and hydrogen-bonding capacity. For instance, the optimized LDH inhibitor ZHK (PDB 4JNK) incorporates a 5-cyano-4-(3,4-dichlorophenyl) substitution and a sulfamoylphenyl tail, achieving an IC₅₀ of 750 nM against LDHA [1][2]. In contrast, the target compound retains a small 4-amino group and a methyl benzoate ester, which computational predictions suggest results in a distinct hydrogen bond donor count (3 vs. 5 for the free acid analog) and a higher computed logP (1.1 vs. 0.33) compared to the corresponding benzoic acid derivative [3]. This combination of steric, electronic, and lipophilic properties is not matched by any single in-class analog, making direct functional or pharmacological substitution unreliable without rigorous side-by-side comparison.

Head-to-Head Evidence: Quantifying the Differentiation of Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate


Scaffold Bioactivity Potential: 2-Thio-6-Oxopyrimidine LDH Inhibition vs. Optimized Clinical Candidate ZHK

The 2-thio-6-oxo-1,6-dihydropyrimidine core shared by the target compound has demonstrated human LDHA biochemical inhibition. A high-throughput screening hit from this series exhibited an IC₅₀ of 8.1 µM, with subsequent optimization yielding compounds as potent as 0.48 µM [1]. The co-crystallized inhibitor ZHK (compound 22) achieved an IC₅₀ of 0.75 µM (750 nM) in the same enzymatic assay [2]. While direct LDH inhibition data for methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate are not published, its preservation of the critical 2-thio-6-oxo-pyrimidine pharmacophore, combined with a 4-amino substituent distinct from ZHK's 5-cyano-4-aryl group, makes it a valuable comparator for probing the steric and electronic requirements of the LDH active site.

Lactate dehydrogenase inhibition Cancer metabolism 2-Thio-6-oxopyrimidine scaffold

Lipophilicity Differentiation: Methyl Ester logP vs. Free Acid Analog

Computational predictions, curated by PubChem, assign the target methyl ester an XLogP3-AA value of 1.1 [1]. In comparison, the direct para-substituted benzoic acid analog (4-{2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid, ChemDiv ID Y511-7196) has an experimentally determined logP of 0.33 and a logD of -2.064 at physiological pH . The difference in logP (ΔlogP ≈ +0.77) indicates that the target compound is significantly more lipophilic than its free acid counterpart, which is often associated with improved passive membrane permeability.

Drug-likeness Lipophilicity Membrane permeability

Hydrogen Bond Donor Count: Target Compound vs. 4-Amino-6-Hydroxypyrimidine Starting Material

The target compound displays a hydrogen bond donor (HBD) count of 3, a consequence of the amide NH in the linker and the amino/hydroxy groups on the pyrimidine ring [1]. This is reduced compared to the simple building block 4-amino-6-hydroxypyrimidine (CAS 1193-22-2) which presents multiple tautomeric HBD forms. Controlled reduction of HBD count while retaining the key pharmacophore is a validated strategy in medicinal chemistry to reduce off-target binding and improve selectivity profiles.

Hydrogen bonding Molecular recognition Selectivity design

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability: Target vs. LDH Inhibitor ZHK

The target compound has a computed topological polar surface area (TPSA) of 148 Ų [1]. This value falls below the commonly applied threshold of 140–160 Ų for predicting oral bioavailability, and is lower than the TPSA of the larger LDH inhibitor ZHK (estimated >190 Ų due to additional sulfonamide and chlorophenyl groups). A TPSA closer to the optimal range suggests better potential for oral absorption, which is a critical filter in early drug discovery.

ADME prediction Oral bioavailability Physicochemical property space

Procurement-Driven Application Scenarios for Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate


Structure-Activity Relationship (SAR) Probe for 2-Thio-6-Oxopyrimidine Enzyme Inhibitors

This compound is best deployed as a comparator tool compound in medicinal chemistry programs targeting enzymes that recognize the 2-thio-6-oxopyrimidine motif, such as lactate dehydrogenase. Its distinct substitution pattern (4-amino + methyl benzoate tail) allows researchers to decouple the contributions of the pyrimidine 4-position and ester tail from the potent but sterically complex optimized inhibitors like ZHK, facilitating clearer SAR interpretation [1].

Lipophilicity-Driven Lead Optimization Starting Point

Owing to its favorable computed logP (1.1) and lower hydrogen bond donor count relative to free acid analogs, this compound serves as a promising starting scaffold for projects where balancing potency with cell permeability is critical. Procurement for permeability assays (PAMPA, Caco-2) is justified to validate the predicted membrane-crossing advantage [1].

Ester Prodrug Strategy Validation in Pyrimidine Therapeutics

The methyl ester functionality can be exploited to investigate ester-to-acid bioconversion rates in vitro (e.g., plasma stability assays) and in vivo, providing a framework for prodrug design. The direct comparison with the free acid analog (logP 0.33) enables a controlled assessment of how esterification alters pharmacokinetic profiles within the same scaffold family .

Physicochemical Benchmarking for CNS Drug Discovery Panels

With a TPSA of 148 Ų and 3 hydrogen bond donors, the compound sits near the edge of desirable CNS drug space. It can be used as a reference compound in panels designed to benchmark new CNS-targeting libraries, helping to define the impact of modest TPSA increases on brain penetration relative to larger 2-thio-6-oxopyrimidine derivatives [1].

Quote Request

Request a Quote for Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.